Cas no 1797281-30-1 (1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide)

1-(2-Chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide is a specialized sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorophenyl group and a methoxy-substituted tolyl moiety, which may contribute to unique binding interactions in biological systems. The compound's sulfonamide core offers stability and versatility, making it a candidate for further investigation in drug discovery. Its distinct substitution pattern could provide selectivity advantages in targeting specific enzymes or receptors. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups may influence its physicochemical properties, such as solubility and metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.
1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide structure
1797281-30-1 structure
Product name:1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide
CAS No:1797281-30-1
MF:C17H20ClNO3S
Molecular Weight:353.863602638245
CID:6288910
PubChem ID:71810537

1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(2-CHLOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE
    • 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide
    • AKOS024568123
    • F6451-1875
    • 1797281-30-1
    • インチ: 1S/C17H20ClNO3S/c1-13-7-3-5-9-15(13)17(22-2)11-19-23(20,21)12-14-8-4-6-10-16(14)18/h3-10,17,19H,11-12H2,1-2H3
    • InChIKey: ZZDMZVKGRSMOCZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CS(NCC(C1C=CC=CC=1C)OC)(=O)=O

計算された属性

  • 精确分子量: 353.0852424g/mol
  • 同位素质量: 353.0852424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 451
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.8Ų
  • XLogP3: 3.2

1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6451-1875-10μmol
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6451-1875-10mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6451-1875-15mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6451-1875-40mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
40mg
$140.0 2023-05-20
Life Chemicals
F6451-1875-2μmol
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6451-1875-2mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6451-1875-5mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6451-1875-4mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6451-1875-20mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6451-1875-50mg
1-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide
1797281-30-1 90%+
50mg
$160.0 2023-05-20

1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide 関連文献

1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamideに関する追加情報

Introduction to 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide (CAS No. 1797281-30-1)

The compound 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide, identified by its CAS number 1797281-30-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a chlorophenyl moiety and a methanesulfonamide core, contributes to its unique chemical properties and reactivity, making it a subject of intense interest for researchers exploring novel therapeutic agents.

In recent years, the development of small-molecule inhibitors targeting specific biological pathways has become a cornerstone of modern drug design. The structural features of 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide align well with this trend, as they allow for selective interaction with biological targets. Specifically, the chlorophenyl group can serve as a key pharmacophore for binding to proteins involved in various disease mechanisms, while the methanesulfonamide moiety enhances solubility and bioavailability—critical factors in drug formulation. These attributes make the compound a promising candidate for further investigation in preclinical and clinical studies.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have demonstrated efficacy in modulating enzymes and receptors associated with inflammation, cancer, and neurodegenerative disorders. For instance, studies have shown that derivatives of methanesulfonamide can inhibit key enzymes such as cyclooxygenases (COX) and Janus kinases (JAK), which are pivotal in inflammatory responses. The incorporation of an o-tolyl ethyl side chain further fine-tunes the pharmacokinetic profile, potentially improving metabolic stability and target engagement.

The synthesis and optimization of 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide have been refined through cutting-edge synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have enabled the efficient construction of its complex framework. These synthetic strategies not only enhance yield but also minimize unwanted byproducts, ensuring high purity—a critical requirement for pharmaceutical applications. The robustness of these synthetic routes underscores the compound's feasibility for large-scale production if future clinical trials prove successful.

From a computational chemistry perspective, virtual screening and molecular dynamics simulations have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide has been meticulously analyzed to identify key hotspots for receptor binding. Such computational studies not only accelerate the drug discovery process but also provide insights into potential side effects or off-target activities. This holistic approach ensures that experimental efforts are guided by robust theoretical frameworks, maximizing the chances of success in early-stage testing.

The pharmacological profile of this compound is further illuminated by recent preclinical data. In vitro assays have demonstrated that derivatives sharing its core structure exhibit inhibitory effects on enzymes linked to metabolic disorders and cancer progression. For example, preliminary studies suggest that modifications to the chlorophenyl group can enhance binding affinity to specific protein targets without compromising selectivity. Such findings are particularly encouraging given the growing emphasis on personalized medicine, where tailored molecular entities address individual patient needs more effectively than broad-spectrum therapeutics.

As research progresses, the integration of artificial intelligence (AI) tools into drug discovery is revolutionizing how compounds like 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide are developed. Machine learning algorithms can predict pharmacokinetic properties and potential toxicity based on structural features, significantly reducing the time required for experimental validation. This synergy between computational methods and traditional laboratory work is accelerating the transition from hypothesis-driven to data-driven drug design. Consequently, compounds such as this one are being evaluated more rapidly through integrated platforms that combine virtual screening with high-throughput experimentation.

The future prospects for 1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide hinge on its performance in clinical trials and regulatory approvals. If subsequent studies confirm its therapeutic potential without significant adverse effects, it could enter clinical development pipelines for conditions where current treatments are limited or inadequate. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into viable therapeutic options for patients worldwide. Such partnerships leverage diverse expertise—from medicinal chemists to clinicians—to ensure comprehensive evaluation throughout drug development stages.

In conclusion,1-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide (CAS No. 1797281-30-1) exemplifies how innovative molecular design can yield promising candidates for treating complex diseases. Its unique structural composition combined with advanced synthetic techniques positions it as a valuable asset in ongoing pharmaceutical research efforts aimed at improving human health outcomes globally.

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